WRN inhibitor 7, also known as HRO761, is a small molecule identified as a potent and selective allosteric inhibitor of the Werner Syndrome helicase, a crucial enzyme involved in DNA replication and repair. This compound has garnered attention for its potential therapeutic applications, particularly in treating cancers characterized by microsatellite instability. The development of WRN inhibitors represents a novel approach to targeting DNA repair mechanisms in tumor cells, aiming to exploit vulnerabilities in cancer cell proliferation.
HRO761 was discovered through a comprehensive screening process involving over 150,000 compounds to identify effective inhibitors of the Werner Syndrome helicase. It is classified as an allosteric inhibitor that binds specifically to the interface of the D1 and D2 helicase domains of WRN, thereby locking the enzyme in an inactive conformation. This mechanism of action distinguishes it from other inhibitors that may compete directly with ATP for binding sites on the enzyme .
The synthesis of WRN inhibitor 7 involves several key steps that focus on optimizing its chemical structure for enhanced potency and selectivity. The compound is derived from triazolo-pyrimidine analogues, which have shown promise in inhibiting various helicases. The synthetic route typically includes:
The synthesis process is designed to yield a compound with favorable physicochemical properties, such as solubility and stability, which are critical for pharmacokinetic performance .
The molecular structure of WRN inhibitor 7 reveals a complex arrangement that facilitates its interaction with the WRN helicase. Key features include:
The co-crystal structure analysis has demonstrated that HRO761 engages multiple polar interactions with residues in the WRN protein, enhancing its binding affinity and specificity .
WRN inhibitor 7 primarily functions by inhibiting the helicase activity of WRN through allosteric modulation. The key reactions include:
The mechanism by which WRN inhibitor 7 exerts its effects involves several steps:
WRN inhibitor 7 exhibits several notable physical and chemical properties:
These properties are essential for its potential therapeutic applications.
WRN inhibitor 7 has significant implications in cancer research and therapy:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5